molecular formula C10H8N2O5 B3020965 (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 36847-91-3

(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3020965
CAS No.: 36847-91-3
M. Wt: 236.18 g/mol
InChI Key: AZVWYXUTXSTOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic acid (CAS: 63104-97-2, molecular formula: C₁₀H₈N₂O₅) is an α,β-unsaturated carbonyl compound characterized by a nitro-substituted phenyl group attached via an amide linkage. Its structure features a conjugated system with a trans (E) configuration at the double bond, which influences its electronic properties and reactivity.

Properties

IUPAC Name

4-(4-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-6H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVWYXUTXSTOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249296
Record name 4-[(4-Nitrophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-91-3
Record name 4-[(4-Nitrophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36847-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Nitrophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 4-nitroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the anhydride, followed by cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biological effects. The nitrophenyl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

The electronic nature of substituents on the phenyl ring significantly impacts physicochemical properties. Key comparisons include:

Compound Name (CAS) Substituent(s) Dissociation Constant (pKa) Solubility Molecular Weight Reference
(2E)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic acid (63104-97-2) -NO₂ (para) Not reported Likely low water solubility 236.18
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (N/A) -CH₃ (para) 2.81 ± 0.25 Insoluble in water; soluble in isopropyl alcohol/acetone (4:3) 193.17
(E)-4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid (17280-49-8) -F (para) Not reported Not reported 209.17
4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid (524731-77-9) -F (meta), -NO₂ (para) Not reported Solid (95% purity) 254.17
(Z)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid (N/A) -OCH₃ (ortho) Not reported Not reported 221.20

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) increases acidity compared to methyl (-CH₃) or methoxy (-OCH₃) groups. For example, the methyl-substituted analog has a pKa of ~2.81, while the nitro analog is expected to be more acidic due to stronger EWG effects .
  • Solubility : All compounds exhibit low water solubility, but solubility in organic solvents (e.g., isopropyl alcohol/acetone mixtures) varies with substituent polarity. The methyl-substituted derivative shows optimized solubility in a 4:3 isopropyl alcohol/acetone system .

Isomerism (E vs. Z Configuration)

The E/Z configuration of the α,β-unsaturated system affects molecular geometry and reactivity:

  • (2E)-Isomers : The trans configuration reduces steric hindrance between the phenylamide and carboxylic acid groups, favoring planar conformations and enhanced conjugation. This is critical for interactions with biological targets like enzymes .
  • (2Z)-Isomers: The cis configuration may introduce steric clashes, reducing stability. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid requires specific solvent systems for accurate titration due to solubility challenges .

Biological Activity

(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobutenoic acid, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a nitrophenyl group and an amino group, which may contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O5C_{10}H_{8}N_{2}O_{5}, with a molecular weight of approximately 236.18 g/mol. The compound is characterized by the following structural features:

  • Conjugated double bond system : Enhances reactivity.
  • Nitrophenyl group : Associated with various biological interactions.
  • Amino group : Contributes to potential pharmacological effects.

Synthesis Methods

The synthesis typically involves the reaction of 4-nitroaniline with maleic anhydride under controlled conditions, often utilizing solvents like acetic acid at elevated temperatures. The reaction proceeds through a nucleophilic attack followed by cyclization and hydrolysis, yielding the desired product .

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. Similar compounds have shown promise in inhibiting bacterial growth and cancer cell proliferation. The exact mechanism remains to be fully elucidated, but it is hypothesized that the nitrophenyl moiety interacts with cellular proteins and enzymes, potentially inhibiting their activity .

The proposed mechanism of action involves:

  • Interaction with Cellular Targets : The nitrophenyl group may bind to specific proteins, altering their function.
  • Inhibition of Enzymatic Activity : Potential interference with enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Signaling : May affect signaling pathways, leading to altered cellular responses .

Case Studies

  • Anticancer Activity : A study explored the effects of structurally similar compounds on cancer cell lines, demonstrating significant cytotoxicity attributed to their ability to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains, revealing that modifications in the nitrophenyl structure could enhance antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Aminobenzoic AcidAmino group on benzene ringLocal anesthetic
3-NitroanilineNitro group on anilineDye manufacturing
5-Nitroisophthalic AcidDicarboxylic acid with nitro groupsPolymer chemistry
2-Amino-3-nitrophenolNitro and amino groups on phenolic structureAntioxidant properties

The uniqueness of this compound lies in its specific combination of functional groups which may enhance its biological activity compared to other structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid?

  • Methodological Answer : The compound can be synthesized via a Michael addition reaction between maleic anhydride and 4-nitroaniline. Key steps include:

  • Reacting maleic anhydride with 4-nitroaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–6 hours .
  • Isolation via recrystallization using ethanol/water mixtures to achieve high purity (>95%) .
  • Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups:
  • Broad peak at 3200–3400 cm⁻¹ (N–H stretch of amide).
  • Sharp peaks at 1700–1750 cm⁻¹ (C=O stretches of α,β-unsaturated ketone and carboxylic acid) .
  • NMR Spectroscopy :
  • ¹H NMR :
  • δ 8.2–8.4 ppm (doublet, aromatic protons of 4-nitrophenyl group).
  • δ 6.4–6.6 ppm (doublet, vinyl protons of the α,β-unsaturated system).
  • δ 12.5 ppm (broad singlet, carboxylic acid proton) .
  • ¹³C NMR : Signals at ~170–175 ppm (carbonyl carbons) and 145–150 ppm (nitrophenyl carbons) .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence electronic properties and reactivity?

  • Methodological Answer :

  • The nitro group is a strong electron-withdrawing group, polarizing the amide bond and increasing electrophilicity of the α,β-unsaturated system. This enhances reactivity in nucleophilic additions (e.g., thiol-Michael adducts) .
  • Computational studies (DFT) can quantify electron density distribution, revealing reduced HOMO-LUMO gaps compared to non-nitrated analogs, which correlates with increased reactivity .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. neuroprotective) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare experimental conditions (e.g., bacterial strains, cell lines, or enzyme targets) across studies. For example, IC₅₀ values vary with assay pH or incubation time .
  • Structural Modifications : Synthesize analogs (e.g., replacing the nitro group with methyl or fluorine) to isolate substituent effects on activity. Potentiometric titration can assess pKa changes impacting bioavailability .

Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., KYN-3-OHase). The nitro group’s electrostatic potential enhances hydrogen bonding with Arg residues .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to evaluate conformational changes. Solvation models (e.g., TIP3P) improve accuracy .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine bond lengths and angles (e.g., C=O and C–N distances) to confirm the (2E)-configuration. Compare with similar structures (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, where C=O bond length = 1.22 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and amide groups) to explain packing patterns .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. organic solvents?

  • Methodological Answer :

  • pH-Dependent Solubility : The compound’s carboxylic acid group deprotonates above pH 4.5, increasing water solubility. Use UV-Vis spectroscopy to measure solubility at controlled pH (e.g., 3.0 vs. 7.4) .
  • Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to mimic physiological conditions. Hansen solubility parameters can predict optimal ratios .

Q. How to address variability in reported melting points?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry at 10°C/min under nitrogen to detect polymorphic transitions. For example, a melting point range of 210–215°C may indicate multiple crystalline forms .
  • Purification Protocols : Compare melting points after column chromatography (silica gel, ethyl acetate) vs. recrystallization to isolate purity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.